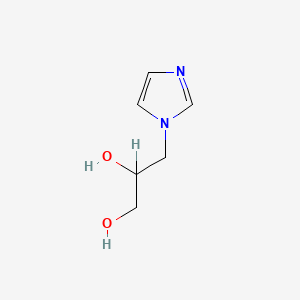

3-(1H-Imidazol-1-yl)propane-1,2-diol

Vue d'ensemble

Description

3-(1H-Imidazol-1-yl)propane-1,2-diol is a chemical compound with the molecular formula C6H10N2O2. It is characterized by the presence of an imidazole ring attached to a propane-1,2-diol moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-1-yl)propane-1,2-diol can be achieved through several methods. One common approach involves the reaction of imidazole with 1,2,3-propanetriol, 1,1’-carbonate under specific conditions . Another method includes the Debus-Radiszewski synthesis, which is a well-known route for preparing imidazole derivatives . Additionally, the Wallach synthesis and the dehydrogenation of imidazolines are also employed for the synthesis of imidazole-containing compounds .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards .

Analyse Des Réactions Chimiques

Condensation Reactions

The compound’s vicinal diol structure facilitates condensation with carbonyl compounds to form heterocyclic derivatives. Key findings include:

-

Mechanism : Acid-catalyzed cyclocondensation, where the diol’s hydroxyl groups react with carbonyl carbons to form five-membered dioxolane rings.

-

Applications : These derivatives exhibit antimicrobial and antitumor activity, making them valuable in drug discovery .

Coordination Chemistry

The imidazole nitrogen and hydroxyl groups enable metal coordination, as demonstrated in nickel(II) complexes:

-

Structural Insights : The compound acts as a bidentate ligand, bridging metal centers to form 1D polymeric chains .

-

Hydrogen Bonding : Adjacent chains interact via O–H···O hydrogen bonds, creating 3D networks .

Functionalization of Hydroxyl Groups

The diol’s hydroxyl groups undergo selective derivatization:

-

Selectivity : The primary hydroxyl group (C1) reacts preferentially due to lower steric hindrance .

-

Biological Relevance : Ether derivatives show enhanced lipophilicity for membrane penetration in antimicrobial agents .

Oxidation Reactions

Controlled oxidation modifies the diol’s backbone:

| Oxidizing Agent | Product | Conditions | Outcome | Source |

|---|---|---|---|---|

| KMnO<sub>4</sub> | 3-(Imidazol-1-yl)propanedioic acid | Aqueous H<sub>2</sub>SO<sub>4</sub>, 60°C | Complete oxidation of C2 hydroxyl to carboxyl |

-

Challenges : Overoxidation risks degradation of the imidazole ring.

-

Mitigation : Use of mild oxidants (e.g., TEMPO/NaClO) for partial oxidation is under investigation.

Role in Multicomponent Reactions

The compound serves as a building block in green synthesis:

| Reaction Components | Product Class | Catalyst | Yield | Source |

|---|---|---|---|---|

| Aldehydes, amines, isocyanides | Imidazole-linked peptidomimetics | None (solvent-free) | 82% |

Stability and Reactivity Trends

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 3-(1H-Imidazol-1-yl)propane-1,2-diol exhibits significant antimicrobial properties. It has been studied for its potential as a scaffold in the development of new antimicrobial agents. The imidazole ring is known for its biological activity, and compounds containing this moiety often show enhanced interactions with biological targets.

Case Study: Synthesis of Antimicrobial Agents

In a study published in 2023, researchers synthesized derivatives of this compound and evaluated their antimicrobial efficacy against various pathogens. The results demonstrated that certain derivatives had improved activity compared to standard antibiotics, suggesting potential for further development as therapeutic agents .

Catalysis

Carbon Dioxide Fixation

The compound has shown promise in catalyzing the fixation of carbon dioxide into cyclic carbonates. This application is particularly relevant in the context of green chemistry and sustainable practices.

Experimental Findings

In a recent experiment, this compound was utilized as a catalyst in the conversion of CO2 and epoxides to cyclic carbonates. The reaction conditions optimized yielded a high conversion rate and selectivity, indicating its effectiveness as a catalyst .

Material Science

Polymer Development

The compound's hydroxyl groups allow it to participate in polymerization reactions, making it a candidate for developing new polymeric materials with tailored properties.

Application in Biodegradable Polymers

Research has explored the incorporation of this compound into biodegradable polymers. These materials could find applications in environmentally friendly packaging solutions and medical devices that require biocompatibility .

Chemical Synthesis

Synthesis Pathways

The synthesis of this compound can be achieved through various methods involving imidazole and glycerol derivatives. Notably, one method involves refluxing imidazole with glycerol carbonate under specific conditions to yield the desired product with an 88% yield .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Development of antimicrobial agents | Enhanced activity against pathogens |

| Catalysis | Fixation of CO2 into cyclic carbonates | High conversion rates observed |

| Material Science | Incorporation into biodegradable polymers | Potential for eco-friendly materials |

| Chemical Synthesis | Synthesis routes involving imidazole and glycerol derivatives | Efficient synthesis with high yields |

Mécanisme D'action

The mechanism of action of 3-(1H-Imidazol-1-yl)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, affecting their activity. For instance, imidazole-containing compounds are known to inhibit cytochrome P450 enzymes by binding to the heme cofactor, leading to the inhibition of sterol synthesis in fungi .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 3-(1H-Imidazol-1-yl)propane-1,2-diol include other imidazole derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of the imidazole ring and the propane-1,2-diol moiety. This structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Activité Biologique

Overview

3-(1H-Imidazol-1-yl)propane-1,2-diol is a compound with the molecular formula C6H10N2O2, notable for its imidazole ring attached to a propane-1,2-diol moiety. This unique structure imparts significant biological activity, particularly in antimicrobial and antifungal domains. Research into this compound has revealed its potential as a therapeutic agent, with ongoing studies exploring its mechanisms of action and applications in medicine.

Antimicrobial Properties

The compound exhibits notable antimicrobial activity , particularly against various bacterial and fungal strains. According to recent studies:

- Minimum Inhibitory Concentration (MIC) values indicate strong activity against pathogens such as Staphylococcus aureus and Escherichia coli, with reported MIC values as low as 0.0039 mg/mL .

- It has shown effectiveness in inhibiting the growth of fungi like Candida albicans, with varying MIC values depending on the specific derivative tested .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Candida albicans | Varies |

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes and metal ions:

- The imidazole ring can bind to metal ions and enzymes, influencing their activity. For example, it is known to inhibit cytochrome P450 enzymes by binding to the heme cofactor, which disrupts sterol synthesis in fungi.

- The compound's ability to form coordination complexes enhances its interaction with biological molecules, potentially leading to altered cellular processes.

Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the antibacterial efficacy of this compound was evaluated against a panel of Gram-positive and Gram-negative bacteria. Results indicated that the compound effectively reduced bacterial counts within hours of exposure, demonstrating a rapid bactericidal effect on S. aureus and E. coli .

Study 2: Antifungal Activity

Another study focused on the antifungal properties of this compound against various fungal strains. The results showed that it inhibited fungal growth significantly, especially at higher concentrations. The study highlighted its potential application in treating fungal infections resistant to conventional therapies .

Comparative Analysis

Comparative studies have been conducted to evaluate the biological activity of this compound against other imidazole derivatives. These studies suggest that while many imidazole compounds exhibit antimicrobial properties, the unique combination of functional groups in this specific compound enhances its efficacy .

Table 2: Comparison of Biological Activities

| Compound | Activity Type | MIC (mg/mL) |

|---|---|---|

| This compound | Antibacterial | 0.0039 |

| Other Imidazole Derivative A | Antibacterial | 0.005 |

| Other Imidazole Derivative B | Antifungal | Varies |

Propriétés

IUPAC Name |

3-imidazol-1-ylpropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c9-4-6(10)3-8-2-1-7-5-8/h1-2,5-6,9-10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLDLEHHTWLRFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20956277 | |

| Record name | 3-(1H-Imidazol-1-yl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34793-28-7 | |

| Record name | 3-(1H-Imidazol-1-yl)-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34793-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Imidazol-1-yl)propane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034793287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1H-Imidazol-1-yl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-imidazol-1-yl)propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.